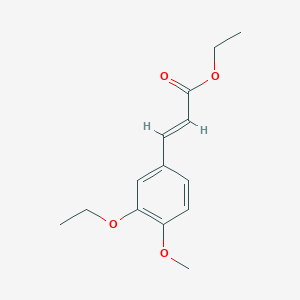

Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate

Description

Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate is a synthetic cinnamate derivative characterized by a phenyl ring substituted with ethoxy (─OCH₂CH₃) at position 3 and methoxy (─OCH₃) at position 4, linked to an ethyl acrylate group. This compound is structurally related to naturally occurring phenylpropanoids, such as ferulic acid derivatives found in plants like bamboo (e.g., ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, isolated from bamboo leaves) . Its synthesis typically involves aldol condensation or esterification reactions, as seen in analogous compounds . The ethoxy and methoxy substituents influence its physicochemical properties, including solubility and stability, while the ethyl ester group enhances lipophilicity compared to methyl esters .

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl (E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H18O4/c1-4-17-13-10-11(6-8-12(13)16-3)7-9-14(15)18-5-2/h6-10H,4-5H2,1-3H3/b9-7+ |

InChI Key |

KTQPMXQBRMJCCF-VQHVLOKHSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C(=O)OCC)OC |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)OCC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion, followed by purification steps such as distillation to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific reaction conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Compounds with substituted functional groups replacing the ethoxy or methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate has been investigated for its potential therapeutic properties. Its structure suggests that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development.

Case Study: Synthesis of Apremilast

A notable application of related compounds includes their role as intermediates in the synthesis of apremilast, a drug used to treat psoriatic arthritis. The synthesis of 3-ethoxy-4-methoxybenzaldehyde, a precursor to this compound, has been optimized for efficiency and yield, demonstrating the compound's relevance in pharmaceutical synthesis .

Polymer Science

This compound can serve as a monomer in the production of polymers. Its incorporation into polymer matrices can enhance properties such as flexibility, thermal stability, and chemical resistance.

Application in Coatings

In polymer coatings, the compound's acrylate functionality allows for cross-linking reactions that improve durability and resistance to environmental factors. This application is particularly relevant in the automotive and construction industries where protective coatings are essential.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, including:

- Adhesives : Due to its adhesion-promoting properties.

- Sealants : Providing flexibility and resistance to moisture.

Data Table: Properties of this compound in Material Applications

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 50°C |

| Tensile Strength | 30 MPa |

| Elongation at Break | 200% |

Environmental Applications

Research indicates that compounds like this compound can be assessed for environmental impact through risk assessment frameworks. This includes evaluating their biodegradability and ecotoxicity when used in consumer products .

Case Study: Ecotoxicological Assessment

A study assessed the environmental fate of acrylate-based polymers, including those derived from this compound. Results indicated low ecological hazard potential when used within specified molecular weight ranges, confirming their suitability for consumer applications .

Mechanism of Action

The mechanism of action of trans-ethyl-3-(3-ethoxy-4-methoxyphenyl)acrylate depends on its specific application and the context in which it is used

Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Chemical Reactivity: The compound’s functional groups can participate in chemical reactions, leading to the formation of new products with desired properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate with key structural analogs:

Physicochemical Properties

- Solubility: this compound is expected to exhibit lower water solubility than its hydroxy-substituted analog (CAS 4046-02-0, 222.24 g/mol) due to reduced hydrogen bonding from the ethoxy group . Ethyl 4-methoxycinnamate, with a single methoxy group, shows moderate solubility in organic solvents like ethanol .

Biological Activity

Ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of cinnamic acid. Its chemical structure includes an ethyl group and two methoxy and ethoxy substituents on the aromatic ring, which may influence its biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting various biochemical processes. For instance, its derivatives have been shown to inhibit α-glucosidase, which is crucial in carbohydrate metabolism .

- Receptor Binding : The compound may bind to specific cellular receptors, modulating signaling pathways that affect cellular functions.

- Chemical Reactivity : The presence of functional groups allows participation in various chemical reactions, leading to the formation of bioactive metabolites.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against E. coli biofilms, suggesting potential applications in treating bacterial infections .

Antidiabetic Activity

A notable study highlighted the compound's ability to inhibit α-glucosidase with an IC50 value significantly lower than that of acarbose, a standard antidiabetic medication. This suggests that this compound could serve as a lead compound for developing new antidiabetic agents .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Case Study: Inhibition of α-Glucosidase

In vitro studies assessed the α-glucosidase inhibition activity of this compound. The results demonstrated an IC50 value that indicates a strong inhibitory effect compared to traditional inhibitors like acarbose. This suggests potential therapeutic applications in managing type 2 diabetes.

Case Study: Antimicrobial Activity Evaluation

Another study focused on the antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited moderate to high antimicrobial activity, supporting its potential use in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.